molecular formula C10H14F3NO2 B14785378 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one

4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one

Cat. No.: B14785378
M. Wt: 237.22 g/mol
InChI Key: MTOBIGWRAORKJY-UHFFFAOYSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is an organic compound that features a pyrrolidine ring, a trifluoromethyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a polar solvent, and the product is obtained through a two-stage reaction process .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous synthesis methods. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction is carried out in a controlled environment, and the product is continuously extracted to ensure high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenylmagnesium bromide: Used for substitution reactions.

    Organozinc compounds: Used for 1,2-addition reactions.

    Triethyl phosphite: Used for cycloaddition reactions.

Major Products

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards specific biological targets. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This makes it distinct from other similar compounds that lack this feature .

Properties

Molecular Formula

C10H14F3NO2

Molecular Weight

237.22 g/mol

IUPAC Name

4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C10H14F3NO2/c1-2-16-9(14-5-3-4-6-14)7-8(15)10(11,12)13/h7H,2-6H2,1H3

InChI Key

MTOBIGWRAORKJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)N1CCCC1

Origin of Product

United States

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